Acevaltrat

Übersicht

Beschreibung

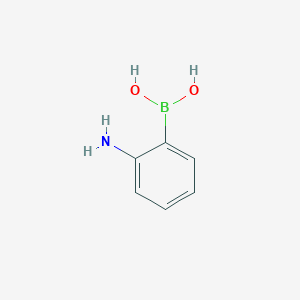

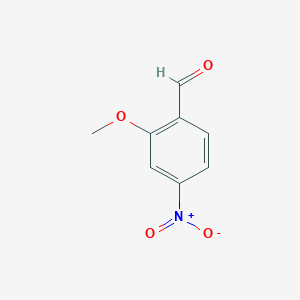

Acevaltrat ist ein Iridoid, das aus der Pflanze Valeriana glechomifolia isoliert wurde . Es ist bekannt für seine vielfältigen biologischen Aktivitäten, darunter seine Rolle als potenter Inhibitor von Na+/K±ATPase . Die Verbindung hat die Summenformel C24H32O10 und eine molare Masse von 480,50 g/mol .

Herstellungsmethoden

Synthetische Wege und Reaktionsbedingungen

This compound kann durch Veresterung von Valtrat, einer anderen Iridoidverbindung, synthetisiert werden. Die Reaktion beinhaltet die Verwendung von Essigsäureanhydrid und Pyridin als Reagenzien . Die Reaktion wird typischerweise bei Raumtemperatur durchgeführt und erfordert eine Reinigung durch Säulenchromatographie, um das reine Produkt zu erhalten .

Industrielle Produktionsmethoden

Die industrielle Produktion von this compound beinhaltet die Extraktion der Verbindung aus den Wurzeln von Valeriana glechomifolia. Der Extraktionsprozess umfasst das Trocknen und Mahlen des Pflanzenmaterials, gefolgt von einer Lösungsmittelextraktion mit Ethanol oder Methanol . Der Extrakt wird dann verschiedenen Reinigungsschritten unterzogen, darunter Flüssig-Flüssig-Extraktion und Chromatographie, um this compound zu isolieren .

Wissenschaftliche Forschungsanwendungen

Acevaltrat hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

Medizin: Die Verbindung zeigt eine potente Zytotoxizität gegenüber verschiedenen Krebszelllinien, darunter kleinzelliges Lungenkarzinom und Darmkrebs.

Wirkmechanismus

This compound entfaltet seine Wirkungen in erster Linie durch Hemmung der Na+/K±ATPase-Aktivität . Diese Hemmung stört den Ionen-Transport über Zellmembranen, was zu verschiedenen physiologischen Wirkungen führt. Zusätzlich stört this compound die Interaktion zwischen Otub1 und c-Maf, was zur Polyubiquitinierung und zum Abbau von c-Maf in Proteasomen führt . Dieser Mechanismus ist besonders relevant im Kontext seiner Antimyelom-Aktivität .

Wirkmechanismus

Target of Action

Acevaltrate, an active component derived from the herbal plant Valeriana glechomifolia , primarily targets two key proteins: Otub1 and c-Maf . Otub1 is a deubiquitinase that stabilizes the oncogenic transcript factor c-Maf, which promotes myeloma cell proliferation and confers chemoresistance . Acevaltrate also inhibits the Na+/K±ATPase activity in the rat kidney and brain hemispheres .

Mode of Action

Acevaltrate disrupts the interaction of Otub1 and c-Maf, thereby inhibiting Otub1 activity . This disruption leads to the polyubiquitination of c-Maf and its subsequent degradation in proteasomes . In addition, Acevaltrate inhibits the Na+/K±ATPase activity, with IC50 values of 22.8 μM and 42.3 μM in the rat kidney and brain hemispheres, respectively .

Biochemical Pathways

The inhibition of the Otub1/c-Maf axis by Acevaltrate affects the downstream pathways key for myeloma growth and survival . By disrupting the interaction of Otub1 and c-Maf, Acevaltrate inhibits c-Maf transcriptional activity and downregulates the expression of its target genes .

Pharmacokinetics

It’s known that acevaltrate is an active component derived from the herbal plant valeriana glechomifolia , suggesting that it may be absorbed and metabolized in a manner similar to other plant-derived compounds

Result of Action

Acevaltrate displays potent anti-myeloma activity by triggering myeloma cell apoptosis in vitro and impairing myeloma xenograft growth in vivo . It also presents no marked toxicity . The compound’s action results in the degradation of c-Maf, leading to the downregulation of its target genes and inhibition of myeloma cell proliferation .

Action Environment

It’s known that the synthesis of secondary metabolites in medicinal plants can be influenced by various environmental and stressing factors

Biochemische Analyse

Biochemical Properties

Acevaltrate has been found to inhibit the Na+/K±ATPase activity in the rat kidney and brain hemispheres . This interaction with the Na+/K±ATPase enzyme suggests that Acevaltrate may play a role in regulating ion balance within cells .

Cellular Effects

Acevaltrate has been shown to induce myeloma cell apoptosis . It disrupts the interaction of Otub1/c-Maf, inhibiting Otub1 activity and leading to c-Maf polyubiquitination and subsequent degradation in proteasomes . This suggests that Acevaltrate can influence cell signaling pathways and gene expression .

Molecular Mechanism

The molecular mechanism of Acevaltrate involves disrupting the interaction of Otub1/c-Maf, inhibiting Otub1 activity, and leading to c-Maf polyubiquitination and subsequent degradation in proteasomes . This indicates that Acevaltrate exerts its effects at the molecular level through binding interactions with biomolecules and changes in gene expression .

Metabolic Pathways

Its interaction with the Na+/K±ATPase enzyme suggests it may be involved in ion transport and homeostasis .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Acevaltrate can be synthesized through the esterification of valtrate, another iridoid compound. The reaction involves the use of acetic anhydride and pyridine as reagents . The reaction is typically carried out at room temperature and requires purification through column chromatography to obtain the pure product .

Industrial Production Methods

Industrial production of acevaltrate involves the extraction of the compound from the roots of Valeriana glechomifolia. The extraction process includes drying and grinding the plant material, followed by solvent extraction using ethanol or methanol . The extract is then subjected to various purification steps, including liquid-liquid extraction and chromatography, to isolate acevaltrate .

Analyse Chemischer Reaktionen

Arten von Reaktionen

Acevaltrat unterliegt mehreren Arten von chemischen Reaktionen, darunter:

Oxidation: This compound kann oxidiert werden, um verschiedene Abbauprodukte zu bilden.

Substitution: This compound kann Substitutionsreaktionen eingehen, insbesondere Veresterung und Umesterung.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel umfassen Wasserstoffperoxid und Kaliumpermanganat.

Reduktion: Reduktionsmittel wie Natriumborhydrid und Lithiumaluminiumhydrid werden verwendet.

Substitution: Veresterungsreaktionen beinhalten typischerweise Essigsäureanhydrid und Pyridin.

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen verschiedene oxidierte und reduzierte Derivate von this compound sowie veresterte Produkte .

Vergleich Mit ähnlichen Verbindungen

. Diese Verbindungen haben ähnliche Strukturen und biologische Aktivitäten, unterscheiden sich aber in ihren spezifischen chemischen Modifikationen. Acevaltrat ist einzigartig in seiner potenten Hemmung von Na+/K±ATPase und seiner Fähigkeit, die Otub1/c-Maf-Achse zu stören .

Liste ähnlicher Verbindungen

- Valtrat

- Didrovaltrat

- IVHD Valtrat

This compound sticht durch seine spezifischen bioaktiven Eigenschaften und seine potenziellen therapeutischen Anwendungen hervor, was es zu einer Verbindung von großem Interesse in verschiedenen Forschungsbereichen macht .

Eigenschaften

IUPAC Name |

[4-(acetyloxymethyl)-1-(3-methylbutanoyloxy)spiro[6,7a-dihydro-1H-cyclopenta[c]pyran-7,2'-oxirane]-6-yl] 3-acetyloxy-3-methylbutanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H32O10/c1-13(2)7-19(27)33-22-21-17(16(11-30-22)10-29-14(3)25)8-18(24(21)12-31-24)32-20(28)9-23(5,6)34-15(4)26/h8,11,13,18,21-22H,7,9-10,12H2,1-6H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWKBQAVMKVZEOT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(=O)OC1C2C(=CC(C23CO3)OC(=O)CC(C)(C)OC(=O)C)C(=CO1)COC(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H32O10 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30865184 | |

| Record name | 4-[(Acetyloxy)methyl]-1-[(3-methylbutanoyl)oxy]-6,7a-dihydro-1H-spiro[cyclopenta[c]pyran-7,2'-oxiran]-6-yl 3-(acetyloxy)-3-methylbutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30865184 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

480.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Acevaltrate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034494 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

25161-41-5 | |

| Record name | Acevaltrate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034494 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

83 - 84 °C | |

| Record name | Acevaltrate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034494 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: Does acevaltrate interact with any specific enzymes?

A1: Yes, research suggests that acevaltrate inhibits P-type ATPases, particularly the Na+/K+-ATPase, which plays a crucial role in maintaining cellular ion gradients. [] This inhibitory effect has been observed in rat models using acevaltrate isolated from Valeriana glechomifolia. []

Q2: Are there other molecular targets of acevaltrate?

A3: Recent research points to acevaltrate's interaction with the Otub1/c-Maf axis, specifically inhibiting Otub1. [, , ] This inhibition has been linked to the induction of apoptosis (programmed cell death) in myeloma cells. [, , ]

Q3: Does acevaltrate influence Hypoxia-Inducible Factor 1-alpha (HIF-1α)?

A4: Studies indicate that acevaltrate can suppress the accumulation of HIF-1α in cancer cells. [] This suppression is associated with promoting apoptosis and inhibiting the proliferation of cancer cells. []

Q4: What is the molecular formula and weight of acevaltrate?

A4: While the provided research excerpts do not explicitly state the molecular formula and weight of acevaltrate, they mention that it is an iridoid valepotriate. Based on existing chemical databases, the molecular formula of acevaltrate is C23H28O11, and its molecular weight is 464.44 g/mol.

Q5: What spectroscopic data are available for acevaltrate?

A6: Several research papers discuss the mass spectrometry analysis of acevaltrate. Specific fragmentation pathways have been identified using electrospray ionization ion-trap mass spectrometry (ESI-MSn), providing insights into its structural characteristics. [, , ] Additionally, (13)C-NMR spectroscopy has been employed to elucidate the structure of acevaltrate and other valepotriates. []

Q6: Is acevaltrate a stable compound?

A7: Acevaltrate is known to be relatively unstable, particularly under certain conditions. Studies have shown that it degrades over time, even when stored at low temperatures. [] This degradation is accelerated by exposure to air and higher temperatures. []

Q7: How can acevaltrate stability be improved?

A7: While specific formulation strategies for acevaltrate are not discussed in the provided research, general approaches to enhance the stability of labile compounds include:

Q8: How is acevaltrate typically analyzed and quantified?

A10: High-performance liquid chromatography (HPLC) is widely used for separating, identifying, and quantifying acevaltrate in plant extracts and pharmaceutical formulations. [, , , , , ] Different detection methods can be coupled with HPLC, including diode array detection (DAD) and mass spectrometry (MS). [, ]

Q9: What are the challenges in the analysis of acevaltrate?

A11: The instability of acevaltrate poses a significant challenge during analysis, as degradation can occur during sample preparation and analysis, potentially leading to inaccurate results. [, ]

Q10: How is the quality of acevaltrate ensured during production?

A10: Quality control measures for acevaltrate would likely involve:

Q11: What are the potential pharmacological effects of acevaltrate?

A13: While more research is needed, acevaltrate is thought to contribute to the sedative and anxiolytic effects associated with some Valeriana species. [, ] Its inhibitory action on Na+/K+-ATPase could be a contributing factor. []

Q12: Are there any toxicological concerns associated with acevaltrate?

A14: The toxicological profile of acevaltrate requires further investigation. Existing research on valepotriates, in general, presents conflicting results regarding their genotoxic potential. [] Further studies are essential to determine the long-term safety and potential adverse effects of acevaltrate.

Q13: What are the current research focuses for acevaltrate?

A13: Current research on acevaltrate appears to be focused on:

- Understanding its molecular mechanisms: Investigating its interaction with specific targets like P-type ATPases, the Otub1/c-Maf axis, and HIF-1α to elucidate its effects at a cellular level. [, , , ]

- Improving its stability: Developing strategies to prevent degradation and maintain its efficacy. []

- Exploring its therapeutic potential: Investigating its potential in conditions like anxiety, insomnia, and cancer. [, , , ]

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

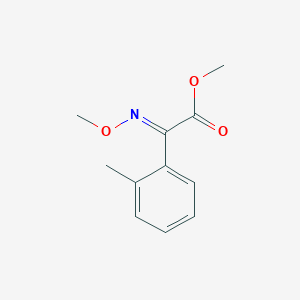

![(E)-Methyl 2-(methoxyimino)-2-[2-(bromomethyl)phenyl]acetate](/img/structure/B151025.png)